1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a heterocyclic compound featuring a fused triazolopyridine core linked via a thioether (-S-) group to a 3,3-dimethylbutan-2-one moiety. The triazolopyridine system is a bicyclic structure combining a pyridine ring with a 1,2,4-triazole, conferring unique electronic and steric properties. The 3,3-dimethylbutan-2-one substituent introduces steric bulk, which may modulate reactivity and binding interactions in biological or catalytic contexts.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3,3-dimethyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)9(16)8-17-11-14-13-10-6-4-5-7-15(10)11/h4-7H,8H2,1-3H3 |
InChI Key |
YCMOCTPUFWOTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, forming the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
the scalable synthesis of triazolopyridine derivatives generally involves the use of commercially available starting materials and efficient cyclization reactions that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazolopyridine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, studies have demonstrated that triazolopyridine derivatives can act as inhibitors of key enzymes like p38 mitogen-activated protein kinase (MAPK), which is implicated in cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar triazolopyridine derivatives have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. These studies often utilize Minimum Inhibitory Concentration (MIC) assays to determine efficacy, with promising results indicating that these compounds can serve as lead candidates for developing new antimicrobial agents .
Biochemical Pathways
The mechanism of action for this compound involves interaction with cellular targets that modulate biochemical pathways. For example, it may influence the nicotinamide adenine dinucleotide (NAD+) salvage pathway by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in NAD+ metabolism . Such interactions can lead to alterations in cellular metabolism and apoptosis in cancer cells.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridine Core : This can be achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
- Thioether Formation : The introduction of the thioether group can be accomplished by reacting the triazolopyridine core with thiol compounds.
- Acetamide Formation : The final step often involves acylation reactions to introduce additional functional groups .
Industrial Production Considerations
For large-scale production, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process .
Case Study 1: Anticancer Efficacy
A study evaluating a series of triazolopyridine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | Cancer Cell Line 1 |
| Compound B | 10.0 | Cancer Cell Line 2 |
| Compound C | 15.0 | Cancer Cell Line 3 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazolopyridine derivatives against E. coli and Pseudomonas aeruginosa. The study reported MIC values indicating effective inhibition at concentrations as low as 0.21 µM for certain derivatives .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
Mechanism of Action
The mechanism of action of 1-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as c-Met and VEGFR-2 kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells.
Pathways Involved: The inhibition of c-Met and VEGFR-2 disrupts signaling pathways involved in cell proliferation, migration, and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : The target compound’s thioether and ketone groups distinguish it from amine derivatives (e.g., C₁₁H₁₆N₄ analogs), which prioritize hydrogen bonding via -NH₂ .
- Lipophilicity : The thioether bridge likely increases logP compared to oxygenated analogs (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-one), enhancing membrane permeability .
Research Findings and Limitations
- Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Contradictions : emphasizes stereochemical control in triazolopyridine synthesis, but amine derivatives (–6) lack stereochemical details, complicating reactivity predictions .
Biological Activity
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its role as an inhibitor in various biological pathways and its implications in cancer therapy.
The compound is characterized by a triazolo-pyridine structure, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 252.35 g/mol.
1. Inhibition of PD-1/PD-L1 Interaction
Recent studies have highlighted the compound's ability to inhibit the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This pathway is crucial in cancer immunotherapy as it plays a significant role in immune evasion by tumors. A related compound from the same series demonstrated an IC50 value of 92.3 nM in inhibiting this interaction, suggesting that derivatives of this compound may serve as promising leads for developing PD-1/PD-L1 inhibitors .
2. Anti-tumor Activity
The anti-tumor properties of triazolo-pyridine derivatives have been extensively studied. For instance, another derivative exhibited potent anti-cancer activity against various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM . This indicates a strong potential for further exploration in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolo-pyridine compounds is vital for optimizing their biological activity. Modifications to the triazole and pyridine rings can significantly impact their efficacy as inhibitors. For example, structural modifications have been shown to enhance potency against specific targets like indoleamine 2,3-dioxygenase 1 (IDO1), with some compounds achieving sub-micromolar activity .
Case Studies
| Compound | Target | IC50 Value | Cell Line |
|---|---|---|---|
| A22 | PD-1/PD-L1 | 92.3 nM | Hep3B/OS-8/hPD-L1 |
| 22i | c-Met kinase | 48 nM | A549, MCF-7, HeLa |
| VS9 | IDO1 | 2.6 μM | A375 |
These case studies illustrate the diversity of biological targets that triazolo-pyridine derivatives can influence.
The mechanism by which these compounds exert their effects often involves binding to specific receptors or enzymes and altering their activity. For instance, the binding affinity to heme-containing enzymes has been noted, which is critical for IDO1 inhibition and subsequent immune modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
